

# Application Notes and Protocols for the Synthesis of Citalopram Utilizing 5-Carboxyphthalide

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Compound of Interest		
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These application notes provide a comprehensive overview and detailed protocols for the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram, starting from **5-Carboxyphthalide**. This approach offers a viable alternative to traditional synthetic routes, with a focus on the generation of the key intermediate, 5-Cyanophthalide.

## Introduction

Citalopram is a widely prescribed antidepressant medication.[1][2] Its synthesis has been approached through various pathways, with significant attention given to routes that are efficient, cost-effective, and environmentally conscious. The use of **5-Carboxyphthalide** as a starting material presents a strategic option, primarily involving its conversion to 5-Cyanophthalide, a crucial precursor to the citalopram molecule.[1][3] This document outlines the chemical transformations involved, presents quantitative data from various reported methodologies, and provides detailed experimental protocols.

# **Synthetic Pathway Overview**

The synthesis of citalopram from **5-Carboxyphthalide** predominantly proceeds through the formation of 5-Cyanophthalide. This transformation is typically a multi-step process initiated by the activation of the carboxylic acid group of **5-Carboxyphthalide**, commonly by conversion to



its acyl chloride derivative using a chlorinating agent like thionyl chloride.[1][4][5] The subsequent steps involve the introduction of a nitrogen-containing group and dehydration to yield the nitrile functionality of 5-Cyanophthalide.

The resulting 5-Cyanophthalide is then subjected to a Grignard reaction with 4-fluorophenyl magnesium bromide, followed by reduction and cyclization, and finally alkylation with 3-(dimethylamino)propyl chloride to yield citalopram.[3]

# **Quantitative Data Summary**

The following tables summarize the reported quantitative data for the key steps in the synthesis of citalogram intermediates starting from **5-Carboxyphthalide**.

Table 1: Synthesis of 5-Chlorocarbonyl Phthalide from 5-Carboxyphthalide

Starting Material	Reagents	Molar Yield (%)	Purity (HPLC, A%)	Reference
5- Carboxyphthalid e	Thionyl chloride,	91	98	[1]

Table 2: Synthesis of 5-Hydroxamyl Phthalide

Starting Material	Reagents	Molar Yield (%)	Purity (%)	Reference
5-Chlorocarbonyl phthalide	Aqueous hydroxylamine	92	99.16	[5]

Table 3: Synthesis of 5-Cyanophthalide



Starting Material	Reagents	Molar Yield (%)	Purity (HPLC, A%)	Reference
5-Hydroxamyl phthalide	Thionyl chloride	91	99	[3][5]
5- Carboxyphthalid e	(via carbamyl derivatives)	~68	Not specified	[1][5]

# **Experimental Protocols**

The following are detailed protocols for the key transformations in the synthesis of 5-Cyanophthalide from **5-Carboxyphthalide**.

# **Protocol 1: Synthesis of 5-Chlorocarbonyl Phthalide**

#### Materials:

- 5-Carboxyphthalide
- · Thionyl chloride
- Dimethylformamide (DMF)
- Toluene
- Tetrahydrofuran (THF)

#### Procedure:

- In a flask maintained under a nitrogen atmosphere, add 50 g (0.2806 mole) of **5**-Carboxyphthalide, 125 ml (1.71 mole) of thionyl chloride, and 0.5 ml of DMF.[1][3]
- Heat the mixture to reflux at 60°C and maintain for 5 hours.[1][3]
- After cooling to room temperature, evaporate the excess thionyl chloride under vacuum.[1][3]



- Add toluene (3 x 100 ml) and evaporate under vacuum after each addition to remove residual thionyl chloride, yielding a solid residue.[1]
- Dissolve the resulting solid in 500 ml of tetrahydrofuran to obtain a solution of 5-chlorocarbonyl phthalide.[1]

# **Protocol 2: Synthesis of 5-Hydroxamyl Phthalide**

#### Materials:

- · Solution of 5-Chlorocarbonyl phthalide in THF
- · Aqueous solution of hydroxylamine

#### Procedure:

- Prepare an aqueous solution of hydroxylamine.
- Cool the hydroxylamine solution to 10°C.
- Slowly add the solution of 5-chlorocarbonyl phthalide to the hydroxylamine solution over a period of 1 hour, maintaining the temperature at 10°C.[3]
- A solid precipitate of 5-hydroxamyl phthalide will form.
- Filter the solid and wash to obtain the product.

# Protocol 3: Synthesis of 5-Cyanophthalide via Dehydration of 5-Hydroxamyl Phthalide

#### Materials:

- 5-Hydroxamyl phthalide
- · Thionyl chloride
- Toluene

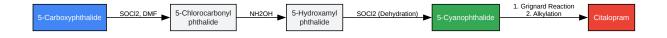
#### Procedure:



- To a flask, add 2 g (0.01 mole) of 5-hydroxamyl phthalide and 15 ml of thionyl chloride.[3][5]
- Heat the mixture to reflux at 80°C for 6 hours, at which point a light yellow solution should be obtained.[3][5]
- Add 20 ml of toluene to the reaction mixture.[5]
- Evaporate the mixture under vacuum to obtain a residue.[3][5]
- Take up the residue in 20 ml of toluene and heat to reflux.[5]
- Allow the solution to cool, which will induce precipitation of the product.
- Filter the solid to obtain 5-Cyanophthalide.[5]

# **Visualizations**

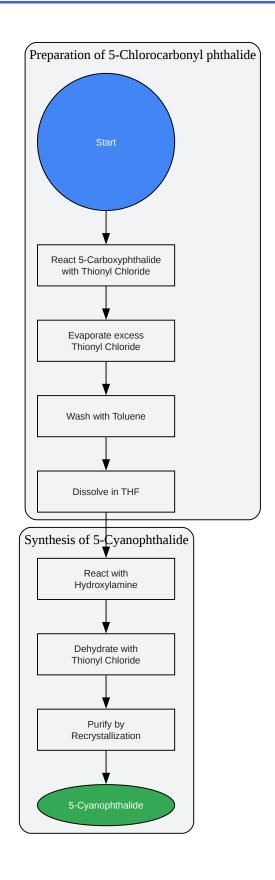
The following diagrams illustrate the key synthetic pathway and a general experimental workflow.



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Caption: Synthetic pathway from **5-Carboxyphthalide** to Citalopram.





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Caption: Experimental workflow for 5-Cyanophthalide synthesis.



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